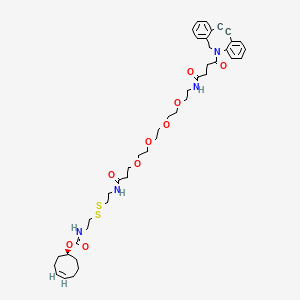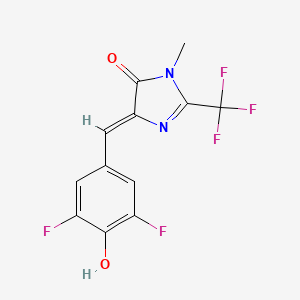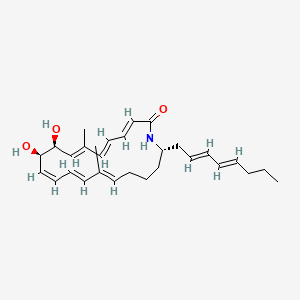
Chlophedianol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlophedianol is an orally active and potent antitussive agent used for the research of acute cough due to upper respiratory tract infections . The compound is labeled with carbon-13, which makes it useful in various scientific research applications, particularly in pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlophedianol-13C6 involves the incorporation of carbon-13 into the Chlophedianol molecule. This is typically achieved through isotopic labeling techniques, where stable heavy isotopes of carbon are incorporated into the drug molecule . The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally follow the principles of organic synthesis and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using isotopic labeling techniques. The process would require specialized equipment and conditions to ensure the incorporation of carbon-13 into the Chlophedianol molecule. The production would also need to adhere to strict quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chlophedianol-13C6, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of this compound could result in the formation of a ketone or aldehyde, while reduction could result in the formation of an alcohol .
Applications De Recherche Scientifique
Chlophedianol-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of organic compounds.
Biology: Used in metabolic studies to track the incorporation and distribution of carbon-13 in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Chlophedianol in the body.
Industry: Used in the development of new drugs and therapeutic agents, particularly in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
Chlophedianol-13C6 exerts its effects by suppressing the cough reflex through a direct effect on the cough center in the medulla of the brain. It has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses . The molecular targets and pathways involved include the histamine H1 receptor, which it antagonizes to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dextromethorphan: Another centrally acting cough suppressant with similar antitussive properties.
Codeine: An opioid cough suppressant with a different mechanism of action but similar therapeutic effects.
Benzonatate: A non-narcotic cough suppressant that works by numbing the throat and lungs, reducing the cough reflex.
Uniqueness
Chlophedianol-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research applications. This labeling allows for precise tracking and quantitation in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of the compound in biological systems .
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
295.75 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/i3+1,4+1,5+1,8+1,9+1,14+1 |
Clé InChI |
WRCHFMBCVFFYEQ-SUUGCTGRSA-N |
SMILES isomérique |
CN(C)CCC(C1=CC=CC=C1Cl)([13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)







![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
